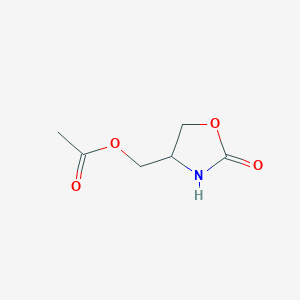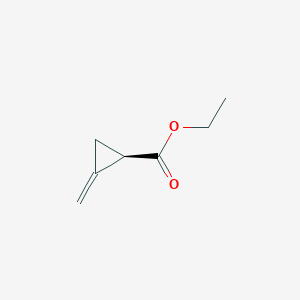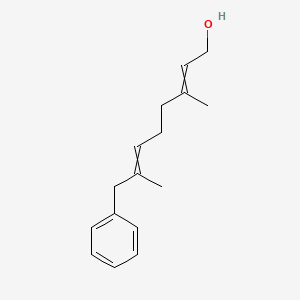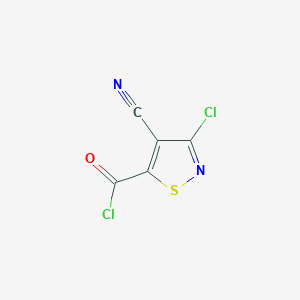
(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate is a heterocyclic organic compound that features a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of amino alcohols with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
Industrially, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the mechanical strength and thermal stability of the resulting materials.
作用機序
The mechanism of action of (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In the case of antimicrobial activity, it disrupts bacterial cell wall synthesis, leading to cell death.
類似化合物との比較
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and exhibit similar biological activities.
Oxazoles: Another class of heterocyclic compounds with a five-membered ring containing oxygen and nitrogen atoms.
Thiazoles: Similar to oxazoles but with a sulfur atom replacing the oxygen atom.
Uniqueness
(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate is unique due to its specific functional groups and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in synthetic organic chemistry.
特性
CAS番号 |
647008-10-4 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
(2-oxo-1,3-oxazolidin-4-yl)methyl acetate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)10-2-5-3-11-6(9)7-5/h5H,2-3H2,1H3,(H,7,9) |
InChIキー |
PYGFRLHVPKAVGF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1COC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)


![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)
![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)

![Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-](/img/structure/B12581514.png)



![1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12581526.png)

![1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane](/img/structure/B12581542.png)
